molecular formula C13H15ClN2 B1372261 (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine CAS No. 702628-06-6

(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine

Cat. No.: B1372261
CAS No.: 702628-06-6
M. Wt: 234.72 g/mol
InChI Key: UMKZRYDOOBGQAK-UHFFFAOYSA-N
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Description

(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine is a tetrahydrocarbazole derivative featuring a methanamine group at the 1-position and a chlorine substituent at the 6-position of the carbazole scaffold. Its synthesis typically involves reductive amination or alkylation strategies, enabling structural modifications to optimize biological activity and pharmacokinetics .

Properties

IUPAC Name

(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2/c14-9-4-5-12-11(6-9)10-3-1-2-8(7-15)13(10)16-12/h4-6,8,16H,1-3,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKZRYDOOBGQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the carbazole core structure.

    Chlorination: The carbazole is chlorinated at the 6th position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Reduction: The chlorinated carbazole is then reduced to the corresponding 1,2,3,4,9-pentahydro derivative using a reducing agent like lithium aluminum hydride (LiAlH4).

    Amination: Finally, the methylamine group is introduced through a nucleophilic substitution reaction using methylamine (CH3NH2) under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Further reduction can lead to the formation of fully hydrogenated carbazole derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

    Oxidation: Carbazole derivatives with various functional groups.

    Reduction: Fully hydrogenated carbazole derivatives.

    Substitution: Compounds with different substituents at the 6th position.

Scientific Research Applications

(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce cell death through apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carbazole Core

6-Chloro vs. 6-Bromo Substitution
  • Antiviral Activity : The 6-chloro derivative was developed to improve pharmacokinetics over the 6-bromo analog (e.g., compound 36 in ), reducing molecular weight while retaining potency. The 6-chloro compound 38 (N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide) demonstrated superior anti-HPV activity (IC50 = 0.005 µM) compared to brominated counterparts .
  • Pharmacokinetics : Chlorine’s smaller atomic radius enhances metabolic stability and bioavailability, critical for drug development .
Absence of Halogen Substituents

Compound 3b (6-chloro-2,3,4,9-tetrahydro-1H-carbazole, ) lacks the methanamine group and exhibits herbicide activity, suggesting that the amine moiety is essential for antiviral targeting. Non-halogenated analogs (e.g., compound 3a) show reduced bioactivity, underscoring the importance of the 6-chloro substituent .

Modifications to the Methanamine Group

Aromatic Substitutions
  • AL682 : This derivative features a 4-bromophenethyl group attached to the methanamine, showing antimicrobial activity. The bulky aromatic substitution may enhance target binding but reduces solubility compared to the parent compound .
  • THCz-40 : Incorporates a 4-bromophenylethylamine group, achieving 65% yield via imine formation. Such modifications highlight the amine’s role in mediating interactions with microbial targets .
Stereochemical Considerations

The (R)-enantiomer of the 1-aminotetrahydrocarbazole scaffold exhibits significantly higher anti-HPV activity than the (S)-form. For example, the (R)-configured 38 showed IC50 values 10-fold lower than its enantiomer, emphasizing the role of stereochemistry in potency .

Ring System Modifications

Thiopyrano-Indole Analogs

The thiopyrano-indole derivative (CAS# 73425-51-1, ) replaces the carbazole’s benzene ring with a sulfur-containing thiopyrano group.

Dimethoxyethyl Substitutions

Compound N-(2,2-dimethoxyethyl)-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amine () introduces ether groups to the amine, enhancing solubility but possibly diminishing target affinity due to steric hindrance .

Structure-Activity Relationship (SAR) and Key Findings

Structural Feature Biological Impact Example Compound Activity
6-Chloro substituent Enhances antiviral potency and metabolic stability Compound 38 IC50 = 0.005 µM (HPV)
(R)-Configuration at C1 Improves target binding via stereospecific interactions (R)-38 10-fold higher activity vs. (S)
Aromatic amine substitutions Modulates antimicrobial activity but may reduce solubility AL682 MIC = 2 µg/mL (bacterial)
Thiopyrano ring substitution Alters bioavailability and target profile CAS# 73425-51-1 Not reported (structural analog)

Biological Activity

(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine , a derivative of carbazole, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the molecular formula C12H13ClNC_{12}H_{13}ClN and a molecular weight of 219.66 g/mol. Its structure features a chlorine atom at the 6th position and an amine group that contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This inhibition can lead to altered cellular processes, including apoptosis in cancer cells.
  • Receptor Modulation : It may interact with neurotransmitter receptors in the central nervous system, potentially influencing mood and behavior.

Anticancer Properties

Several studies have investigated the anticancer potential of carbazole derivatives. For instance:

  • Case Study 1 : A study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 1.61 µg/mL to 2.00 µg/mL, indicating potent activity against tumors .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Case Study 2 : Research highlighted its effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) was determined for various pathogens, showcasing its potential use in treating infections.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological ActivityIC50/ MIC Values
6-Chloro-2,3,4,9-tetrahydro-1H-carbazoleStructureAnticancerIC50 = 1.98 µg/mL
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamideStructureAntimicrobialMIC = 10 µg/mL

Research Findings

Recent research has focused on synthesizing new derivatives of this compound to enhance its biological activity:

Synthesis and Optimization

The synthesis methods include acylation and cyclization reactions that yield various derivatives with improved potency and selectivity against specific targets .

Structure–Activity Relationship (SAR)

Studies have established SAR for carbazole derivatives indicating that modifications at specific positions can significantly enhance their biological efficacy. For instance:

  • Substituting electron-withdrawing groups at the para position on the phenyl ring increases anticancer activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine

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